Cas no 937-41-7 (Phenyl acrylate)

Phenyl acrylate structure
Phenyl acrylate structure
Product Name:Phenyl acrylate
CAS-Nr.:937-41-7
MF:C9H8O2
MW:148.158622741699
MDL:MFCD00048145
CID:83229
PubChem ID:253660455
Update Time:2024-10-26

Phenyl acrylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Phenylacrylate
    • Phenyl acrylate, (Acrylic acid phenyl ester)
    • Acrylic acid phenyl ester
    • Phenylacrylate Phenyl acrylate
    • Phenyl Acrylate (stabilized with BHT)
    • phenyl prop-2-enoate
    • Acrylic Acid Phenyl Ester (stabilized with BHT)
    • Phenyl 2-propenoate
    • Phenyl acrylat
    • Phenyl Acrylate
    • 2-PROPENOIC ACID, PHENYL ESTER
    • WRAQQYDMVSCOTE-UHFFFAOYSA-N
    • phenyl-acrylate
    • phenol acrylate
    • Phenyl acrylate,min. 95%
    • FCH918523
    • SY050025
    • AK160509
    • AX8147550
    • ST24048902
    • P2268
    • Acrylic acid phenyl ester, 97%, stabilized with
    • Acrylic acid, phenyl ester (6CI, 7CI, 8CI)
    • Phenyl propenoate
    • UNII-N76Z7HU35P
    • MFCD00048145
    • DB-057428
    • FS-4899
    • EN300-6889920
    • EINECS 213-329-1
    • SCHEMBL28916
    • DTXCID6048882
    • 937-41-7
    • AC8636
    • N76Z7HU35P
    • DTXSID5061328
    • Phenyl acrylate, stabilized with BHT
    • AKOS005206789
    • NS00039584
    • AI3-15711
    • CS-W016338
    • Phenyl acrylate
    • MDL: MFCD00048145
    • Inchi: 1S/C9H8O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2-7H,1H2
    • InChI-Schlüssel: WRAQQYDMVSCOTE-UHFFFAOYSA-N
    • Lächelt: O=C(C=C)OC1C=CC=CC=1
    • BRN: 2041124

Berechnete Eigenschaften

  • Genaue Masse: 148.05200
  • Monoisotopenmasse: 148.05243
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 146
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topologische Polaroberfläche: 26.3
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.068±0.06 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 98°C/24mmHg(lit.)
  • Flammpunkt: 88.3±15.6 ºC,
  • Brechungsindex: 1.523 (589.3 nm 20 ºC)
  • Löslichkeit: Leicht löslich (1,8 g/l) (25°C),
  • Wasserteilungskoeffizient: Insoluble in water.
  • PSA: 26.30000
  • LogP: 1.77800
  • Löslichkeit: Nicht bestimmt

Phenyl acrylate Sicherheitsinformationen

Phenyl acrylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P122863-100g
Phenyl acrylate
937-41-7 97%
100g
¥1540.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P122863-25g
Phenyl acrylate
937-41-7 97%
25g
¥484.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P122863-5g
Phenyl acrylate
937-41-7 97%
5g
¥121.90 2023-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P2268-25G
Phenyl Acrylate (stabilized with BHT)
937-41-7 >98.0%(GC)
25g
¥350.00 2024-04-15
Chemenu
CM255886-25g
Phenyl acrylate
937-41-7 95%
25g
$112 2021-06-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006758-5g
Phenyl acrylate
937-41-7 97%
5g
¥95 2024-05-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006758-1g
Phenyl acrylate
937-41-7 97%
1g
¥31 2024-05-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P817050-5g
Phenyl acrylate
937-41-7 97%
5g
192.00 2021-05-17
Apollo Scientific
OR936700-1g
Phenyl acrylate
937-41-7 95%
1g
£80.00 2024-07-20
Apollo Scientific
OR936700-5g
Phenyl acrylate
937-41-7 95%
5g
£130.00 2024-07-20

Phenyl acrylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 12 h, rt
Referenz
Acid- and Base-Switched Palladium-Catalyzed γ-C(sp3)-H Alkylation and Alkenylation of Neopentylamine
Zhang, Jinquan ; Zhang, Shuaizhong; Zou, Hongbin, Organic Letters, 2021, 23(9), 3466-3471

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; overnight, rt
Referenz
Synthesis of α,ω-heterotelechelic PVP for bioconjugation, via a one-pot orthogonal end-group modification procedure
Reader, Paul. W.; Pfukwa, Rueben; Jokonya, Simbarashe; Arnott, Gareth E.; Klumperman, Bert, Polymer Chemistry, 2016, 7(42), 6450-6456

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  rt; 24 h, rt
Referenz
Acylation of phenols to phenolic esters with organic salts
Zhang, Zhanrong; Zhao, Ziwei; Liu, Mingyang; Liu, Huizhen; Li, Qian; et al, Green Chemistry, 2022, 24(24), 9763-9771

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C; 1 h, 0 °C; 1 h, rt
Referenz
Process for preparation of 6-hydroxy-1-indanone
, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride ,  18-Crown-6 Solvents: Dichloromethane ;  4 h, rt
Referenz
O-Arylation of carboxylic acids using (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate as a precursor of arynes
Xue, Jian; Huang, Xian, Synthetic Communications, 2007, 37(13), 2179-2185

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  rt; 1 h, heated; 20 min, reflux
Referenz
Heat-resistant and salt-resistant betaine-type acrylic polymer fluid loss reducer and preparation method
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  4 h, 0 °C
Referenz
Development of n-type semiconductor based on cyclopentene- or cyclohexene-fused [C60]-fullerene derivatives
Yamane, Yu; Sugawara, Kiyotaka; Nakamura, Naoshi; Hayase, Shuichi; Nokami, Toshiki; et al, Journal of Organic Chemistry, 2015, 80(9), 4638-4649

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0.5 h, 0 °C; 0 °C → rt; 10 h, rt
1.2 Reagents: Water
Referenz
Amine-accelerated manganese-catalyzed aromatic C-H conjugate addition to α,β-unsaturated carbonyls
Zhou, Bingwei; Ma, Pengchen; Chen, Hui; Wang, Congyang, Chemical Communications (Cambridge, 2014, 50(93), 14558-14561

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Hantzsch ester Solvents: Dimethyl sulfoxide ;  2.5 h, rt
Referenz
Hantzsch Ester as a Photosensitizer for the Visible-Light-Induced Debromination of Vicinal Dibromo Compounds
Chen, Wenxin; Tao, Huachen; Huang, Wenhao; Wang, Guoqiang; Li, Shuhua; et al, Chemistry - A European Journal, 2016, 22(28), 9546-9550

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Cesium carbonate ;  1 h, 25 °C
Referenz
Preparation of the (meth) acrylate
, Japan, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Phosphorus pentoxide Solvents: Toluene
Referenz
Preparation of acrylate esters
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C; 2 h, 0 °C
Referenz
Synthesis of 2-amino-3-[(3-(benzyloxy)-3-oxopropyl)thio]propanoic acid
Jin, Biao; Zhang, Jing-dong; Wang, Si-hong, Huaxue Shiji, 2018, 40(10), 1002-1004

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
Referenz
1,4-Diazabicyclo[2.2.2]octane-Promoted Aminotrifluoromethylthiolation of α,β-Unsaturated Carbonyl Compounds: N-Trifluoromethylthio-4-nitrophthalimide Acts as Both the Nitrogen and SCF3 Sources
Xiao, Qing; He, Qijie; Li, Juncheng; Wang, Jun, Organic Letters, 2015, 17(24), 6090-6093

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  20 min, -30 °C; 2 h, -30 °C
Referenz
Antimicrobial activity of p-hydroxyphenyl acrylate derivatives
Kim, Jung Hee; Park, Eun-Soo; Shim, Jae Hun; Kim, Mal-Nam; Moon, Woong-Sik; et al, Journal of Agricultural and Food Chemistry, 2004, 52(25), 7480-7483

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Pyridine
Referenz
Preparation of aromatic acrylates by reaction of acryloyl chloride with phenols
Magagnini, Pier L.; Pizzirani, Giovanna, Gazzetta Chimica Italiana, 1966, 96(8-9), 1035-45

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  6 h, rt
1.2 Reagents: Sodium bicarbonate
Referenz
Palladium-catalyzed anti-Markovnikov oxidative acetalization of activated olefins with iron(III) sulphate as the reoxidant
Fernandes, Rodney A.; Yadav, Sandhya S.; Kumar, Praveen, Organic & Biomolecular Chemistry, 2022, 20(2), 427-443

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  rt; 1 h, heated
Referenz
Synthesis and Micellar Behaviors of an Anionic Polymerizable Surfactant
Ma, Lihua; Guo, Yongjun; Feng, Rusheng; Xiang, Panpan; Li, Chunhui, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(5), 583-588

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Sulfuric acid magnesium salt (1:1) ,  Lithium bromide ;  24 h, 25 °C
Referenz
Preparation of carboxylate esters in the presence of dicarbonates, magnesium compounds, and alkali metal compounds
, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, rt
Referenz
Different reaction patterns in the Baylis-Hillman reaction of aryl aldehydes with phenyl vinyl ketone, phenyl acrylate and phenyl thioacrylate
Shi, Min; Li, Chao-Qun; Jiang, Jian-Kang, Molecules, 2002, 7(10), 721-733

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 5 h, rt
Referenz
Direct Synthesis of Adipic Esters and Adiponitrile via Photoassisted Cobalt-Catalyzed Alkene Hydrodimerization
Ren, Cheng; Ji, Guanghao; Li, Xiankai; Zhang, Jing, Chemistry - A European Journal, 2022, 28(53),

Phenyl acrylate Raw materials

Phenyl acrylate Preparation Products

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Suzhou Senfeida Chemical Co., Ltd
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Amadis Chemical Company Limited
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(CAS:937-41-7)Phenyl acrylate
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Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 03:47
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:937-41-7)Phenyl acrylate
sfd14671
Reinheit:99%
Menge:200KG
Preis ($):Untersuchung
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Amadis Chemical Company Limited
(CAS:937-41-7)Phenyl acrylate
A1207512
Reinheit:99%/99%
Menge:100g/500g
Preis ($):230.0/824.0
Email